

2-bromo-5,6-dichloro-1H-benzimidazole

molecular weight and formula

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Compound of Interest

Compound Name: 2-bromo-5,6-dichloro-1H-benzimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **2-bromo-5,6-dichloro-1H-benzimidazole**, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, synthetic pathways, and its role as a crucial intermediate in the development of therapeutic agents.

Molecular and Physicochemical Properties

2-bromo-5,6-dichloro-1H-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core substituted with one bromine and two chlorine atoms. These halogen substitutions are critical to its chemical reactivity and biological activity.

Property	Value	Reference
Molecular Formula	C ₇ H ₃ BrCl ₂ N ₂	[1] [2] [3] [4]
Molecular Weight	265.92 g/mol	[1] [2] [3] [4]
CAS Number	142356-40-9	[1]
Canonical SMILES	<chem>C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br</chem>	[2] [3]
InChI	InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12)	[2] [5]
InChIKey	KEZMBKQTCPSOF-UHFFFAOYSA-N	[1] [2]

Synthesis and Experimental Protocols

The synthesis of **2-bromo-5,6-dichloro-1H-benzimidazole** is a multi-step process that is foundational for its use in further chemical elaborations. The primary synthetic routes involve the halogenation of a benzimidazole precursor.

General Synthetic Protocol:

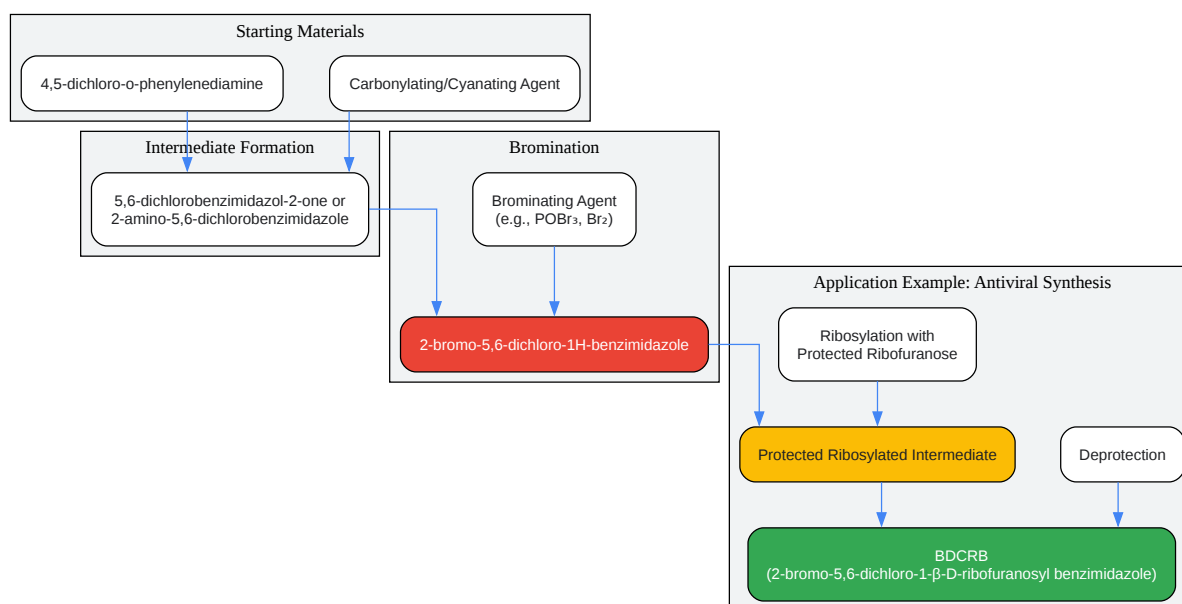
A common method for the synthesis of 2-bromo-5,6-dichlorobenzimidazole involves the reaction of 5,6-dichlorobenzimidazol-2-one with phosphorous oxybromide[\[6\]](#). An alternative pathway begins with the diazotization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole, which is then brominated at the 2-position using bromine or N-bromosuccinimide under anhydrous conditions[\[1\]](#).

Example Experimental Protocol for Synthesis:

- Step 1: Cyclization to 5,6-dichlorobenzimidazole-2-one: 4,5-dichloro-o-phenylenediamine is reacted with carbonyl di-imidazole to yield 5,6-dichlorobenzimidazole-2-one[\[6\]](#).
- Step 2: Bromination: The resulting 5,6-dichlorobenzimidazole-2-one is then treated with a brominating agent such as phosphorous oxybromide to produce 2-bromo-5,6-

dichlorobenzimidazole[6].

The following diagram illustrates a generalized synthetic workflow for **2-bromo-5,6-dichloro-1H-benzimidazole** and its subsequent conversion to a biologically active ribosylated derivative.



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Synthetic workflow for **2-bromo-5,6-dichloro-1H-benzimidazole** and its derivatization.

Biological Significance and Applications

2-bromo-5,6-dichloro-1H-benzimidazole serves as a pivotal building block in the synthesis of more complex molecules with significant biological activities.

- **Antiviral Agents:** This compound is a key precursor in the synthesis of potent antiviral agents, particularly those targeting the Human Cytomegalovirus (HCMV)[1]. The ribosylated form, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), demonstrates significant activity against HCMV[1]. The 2-bromo-5,6-dichloro substitution pattern is crucial for binding to viral enzymes, such as the terminase complex involved in viral DNA processing and packaging[1].
- **Enzyme Inhibition and Protein Interaction Studies:** Beyond its antiviral applications, this benzimidazole derivative is utilized in broader biological research to investigate enzyme inhibition and protein-ligand interactions[1].
- **Materials Science:** In the field of materials science, **2-bromo-5,6-dichloro-1H-benzimidazole** is employed in the development of advanced materials, including organic semiconductors[1]. The bromine atom at the 2-position provides a reactive site for various chemical transformations like substitution and coupling reactions, making it a versatile core structure for chemical synthesis[1].

The benzimidazole scaffold, in general, is recognized for its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihistaminic properties[7][8]. The specific halogenation pattern of **2-bromo-5,6-dichloro-1H-benzimidazole** enhances its utility in developing targeted therapeutic agents.

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